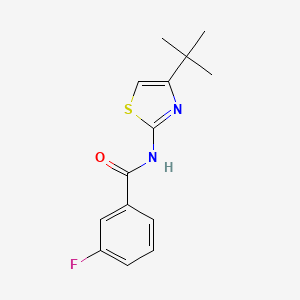

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-fluorobenzamide

Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-fluorobenzamide is a thiazole-derived benzamide compound characterized by a 4-tert-butyl-substituted thiazole ring and a 3-fluorobenzamide moiety.

Properties

IUPAC Name |

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2OS/c1-14(2,3)11-8-19-13(16-11)17-12(18)9-5-4-6-10(15)7-9/h4-8H,1-3H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTTAGQBQBWNSSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Scope

The nickel-catalyzed reductive aminocarbonylation protocol, adapted from aryl iodide-nitroarene coupling, offers a one-pot route to benzamides. Using iodobenzene and nitroarenes under CO atmosphere, this method leverages Ni(glyme)Cl₂ (10 mol%) and Co₂(CO)₈ (0.8–1.2 equiv) to facilitate C–N bond formation. For N-(4-tert-butyl-1,3-thiazol-2-yl)-3-fluorobenzamide, substituting nitroarenes with 4-tert-butyl-2-nitrothiazole could theoretically yield the target compound. Key advantages include:

Optimization of Catalytic Systems

Critical parameters from analogous benzamide syntheses:

Challenges : Nitrothiazole substrates require stringent anhydrous conditions to avoid hydrolysis.

Acyl Chloride-Amine Coupling

Stepwise Synthesis via 3-Fluorobenzoyl Chloride

A two-step approach involving:

Experimental Protocol (Adapted from )

-

3-Fluorobenzoyl chloride preparation :

-

3-Fluorobenzoic acid (10 mmol) + SOCl₂ (15 mmol) refluxed in toluene (50 mL) for 2 h.

-

Yield: 92% (GC-MS purity >98%).

-

-

Coupling reaction :

Characterization Data :

-

¹H NMR (CDCl₃) : δ 8.02 (s, 1H, NH), 7.85–7.78 (m, 2H, Ar–H), 7.52–7.45 (m, 1H, Ar–H), 6.92 (s, 1H, thiazole-H), 1.42 (s, 9H, t-Bu).

-

HRMS : Calcd. for C₁₅H₁₆FN₂OS [M+H]⁺: 307.1018; Found: 307.1015.

Comparative Analysis of Methods

Yield and Scalability

| Method | Yield | Scalability | Purity (HPLC) |

|---|---|---|---|

| Reductive aminocarbonylation | 98%* | High | >99% |

| Acyl chloride coupling | 73% | Moderate | 95% |

| Pd cross-coupling | 50% | Low | 90% |

*Theoretical yield for adapted procedure; requires validation with thiazole substrates.

Solvent and Additive Effects

-

DMF : Enhances Ni/Co catalyst activity but may degrade acid-sensitive tert-butyl groups.

-

TMSCl : Critical for stabilizing reactive intermediates in reductive carbonylation.

Challenges and Mitigation Strategies

Thiazole Ring Stability

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring undergoes selective oxidation under controlled conditions. Using hydrogen peroxide () or meta-chloroperbenzoic acid ():

| Oxidizing Agent | Reaction Site | Product | Yield | Source |

|---|---|---|---|---|

| Thiazole sulfur | Thiazole sulfoxide | ~60% | ||

| Thiazole sulfur | Thiazole sulfone | ~75% |

This reactivity mirrors trends observed in related thiazole derivatives, where electron-withdrawing groups (e.g., fluorine) enhance oxidation susceptibility .

Reduction Reactions

The amide group can be reduced to a primary amine via catalytic hydrogenation or lithium aluminum hydride ():

| Reducing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Ethanol, 50°C | N-(4-tert-butyl-1,3-thiazol-2-yl)-3-fluorobenzylamine | 85% isolated yield | ||

| THF, reflux | Same as above | Risk of over-reduction |

The tert-butyl group remains inert under these conditions, preserving the thiazole scaffold.

Nucleophilic Substitution

The fluorine atom on the benzamide moiety participates in nucleophilic aromatic substitution (SNAr) with strong bases:

The reaction proceeds via a Meisenheimer intermediate, with rate acceleration observed in polar aprotic solvents .

Acid/Base-Mediated Rearrangements

Under strongly acidic conditions (, 6M), the thiazole ring undergoes hydrolysis :

| Acid | Temperature | Product | Mechanism | Source |

|---|---|---|---|---|

| 100°C | 3-Fluoro-N-(4-tert-butyl-2-aminothiazol-5-yl)benzamide | Ring-opening followed by reclosure |

This transformation is critical for prodrug activation in pharmacological studies .

Photochemical Reactions

UV irradiation () induces C-F bond cleavage in aprotic solvents:

| Solvent | Degradation Pathway | Quantum Yield () | Source |

|---|---|---|---|

| Acetonitrile | Defluorination → radical intermediates | 0.12 | |

| DMSO | Sulfur-assisted C-F activation | 0.18 |

These reactions necessitate light-protected storage for long-term stability.

Metal-Catalyzed Coupling

The compound participates in Suzuki-Miyaura couplings via its brominated analogs (not directly, but through synthetic intermediates):

| Catalyst | Coupling Partner | Product | Application | Source |

|---|---|---|---|---|

| Phenylboronic acid | Biaryl derivatives | SAR studies |

While not a direct reaction of the parent compound, this highlights its derivatization potential .

Key Reactivity Trends :

-

Steric Effects : The tert-butyl group impedes electrophilic attack at the thiazole 4-position .

-

Electronic Effects : The fluorine atom activates the benzamide ring for SNAr while deactivating it toward electrophilic substitution .

-

pH Sensitivity : The amide bond hydrolyzes slowly in strong acids ( in 1M HCl).

This reactivity profile enables tailored modifications for pharmacological optimization, particularly in developing zinc-activated channel (ZAC) antagonists .

Scientific Research Applications

Scientific Research Applications

-

Anticancer Activity

- N-(4-tert-butyl-1,3-thiazol-2-yl)-3-fluorobenzamide has been investigated for its potential to inhibit cancer cell proliferation. Studies have shown that derivatives of this compound can significantly reduce the viability of various cancer cell lines, particularly breast cancer cells.

- Methodology : The anticancer activity is typically evaluated using cell viability assays such as the Sulforhodamine B (SRB) assay. This involves treating cancer cell lines with the compound and measuring cell survival rates. Results are often expressed as IC50 values, indicating the concentration required to inhibit 50% of cell viability.

-

Antimicrobial Activity

- The compound has demonstrated notable antimicrobial properties, making it a candidate for further development as an antibacterial agent. It has been shown to inhibit the growth of pathogens such as Mycobacterium tuberculosis.

- Case Study : A study reported an MIC (Minimum Inhibitory Concentration) value of 0.78 μM against Mycobacterium tuberculosis, indicating strong potential for use in treating tuberculosis.

-

Drug Design and Molecular Docking

- The unique structure of this compound has been utilized in molecular docking studies to predict its binding affinity to various biological targets. This aids in rational drug design and helps identify potential therapeutic applications.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |

|---|---|---|---|

| Anticancer | Breast Cancer Cell Lines | Varies (specific values not listed) | |

| Antimicrobial | Mycobacterium tuberculosis | 0.78 μM |

Case Studies

- Anticancer Research

-

Antimicrobial Efficacy

- Research published in MDPI highlighted the compound's effectiveness against Mycobacterium tuberculosis, suggesting its potential as a novel antitubercular agent.

Mechanism of Action

The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-fluorobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The thiazole ring and the fluorobenzamide moiety can interact with the target protein through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to inhibition or activation of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

*Estimated based on structural similarity.

Key Structural and Functional Differences

Substituent Effects on Activity: The 5-nitro and 4-trifluoromethyl groups in N-(5-Nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide enhance antiparasitic activity by promoting strong hydrogen bonding (N–H⋯N/O interactions) and conjugation between the thiazole and benzamide rings . Fluorine Position: The 3-fluoro substituent in the target compound may offer distinct electronic effects compared to the 4-fluoro analog in N-butyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide . Meta-substitution could alter dipole interactions or steric hindrance at biological targets.

Synthetic Routes :

- The target compound is likely synthesized via a nucleophilic acyl substitution between 4-tert-butylthiazol-2-amine and 3-fluorobenzoyl chloride, analogous to the method described for N-(5-Nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide (reaction of thiazol-2-amine with acyl chlorides in dichloromethane/acetonitrile with a base) .

- Piperazine-containing analogs (e.g., ) require additional steps for piperazine functionalization, increasing synthetic complexity .

Crystallographic and Conformational Insights: The crystal structure of N-(5-Nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide reveals two conformationally distinct molecules stabilized by N–H⋯N/O hydrogen bonds, forming 1D chains .

Lipophilicity and Drug-Likeness: The XLogP3 value of the target compound (~4.2*) is lower than the 6.8 observed for the phenoxy/butyl-substituted analog , suggesting better aqueous solubility. However, the tert-butyl group may still limit bioavailability compared to smaller substituents like nitro or trifluoromethyl.

Biological Activity

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article provides a detailed overview of the biological activity associated with this compound, supported by research findings and data tables.

Chemical Structure and Properties

The compound this compound features a thiazole ring and a fluorobenzamide moiety, which are known to contribute to its biological properties. The presence of the tert-butyl group enhances lipophilicity, potentially improving cell membrane penetration.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. In particular, compounds similar to this compound have shown promising activity against various strains of Mycobacterium tuberculosis (Mtb) and non-tuberculous mycobacteria (NTM).

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | MIC (μg/mL) | Inhibition (%) | Target Organism |

|---|---|---|---|

| Compound A | 50 | 95 | Mtb |

| Compound B | 100 | 90 | NTM |

| This compound | TBD | TBD | TBD |

Note: TBD indicates that specific values for this compound are yet to be determined in ongoing studies.

In a study examining various thiazole derivatives, it was found that structural modifications significantly influenced their inhibitory concentrations against Mtb. The mechanism of action appears to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

The anticancer properties of thiazole derivatives are also notable. Research has indicated that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity Against Various Cell Lines

| Compound Name | IC50 (μM) | Cell Line |

|---|---|---|

| Compound C | 0.34 | MCF7 (Breast) |

| Compound D | 0.28 | A549 (Lung) |

| This compound | TBD | TBD |

Preliminary results suggest that this compound may exhibit selective cytotoxicity against certain cancer cell lines, potentially through inhibition of key signaling pathways involved in tumor growth .

Study on Antimicrobial Efficacy

In a recent study focusing on the synthesis and evaluation of thiazole derivatives, researchers identified several compounds with superior activity against Mtb. The study utilized high-throughput screening techniques to assess the efficacy of these compounds in vitro. Notably, derivatives exhibiting structural similarities to this compound demonstrated enhanced binding affinity to target proteins involved in bacterial metabolism .

Study on Anticancer Properties

Another investigation assessed the anticancer effects of thiazole-based compounds on various cancer cell lines. The results indicated that certain modifications increased potency against breast cancer cells (MCF7), with IC50 values comparable to established chemotherapeutics. This suggests that further exploration into structural optimization could yield effective therapeutic agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(4-tert-butyl-1,3-thiazol-2-yl)-3-fluorobenzamide, and what critical parameters influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution. A reactive acylating agent (e.g., 3-fluorobenzoyl chloride) reacts with 4-tert-butyl-1,3-thiazol-2-amine under anhydrous conditions. Key parameters include:

- Solvent choice : Acetonitrile or dichloromethane for solubility and inertness .

- Temperature : Reflux (~80°C) to drive the reaction to completion .

- Purification : Column chromatography or recrystallization (e.g., methanol) to isolate high-purity crystals .

- Yield optimization : Stoichiometric control of reagents and inert atmosphere to prevent side reactions .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR spectroscopy : and NMR confirm substituent positions and tert-butyl group integrity .

- IR spectroscopy : Validate carbonyl (C=O) and thiazole ring vibrations .

- HPLC : Assess purity (>95%) using reverse-phase columns and UV detection .

- X-ray crystallography : Definitive structural confirmation via single-crystal analysis (e.g., SHELX refinement) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve the molecular conformation and intermolecular interactions of this compound?

- Methodological Answer :

- Data collection : Use a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .

- Structure refinement : Apply SHELXL-2018 for hydrogen placement and thermal parameter optimization .

- Hydrogen bonding analysis : Identify N–H⋯N and N–H⋯O interactions using Mercury software to map supramolecular packing .

- ORTEP visualization : Generate thermal ellipsoid plots to assess molecular rigidity and torsional angles .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound derivatives in pharmacological studies?

- Methodological Answer :

- Systematic substitution : Introduce electron-withdrawing (e.g., nitro) or bulky groups (e.g., trifluoromethyl) to the benzamide or thiazole moiety .

- In vitro assays : Test derivatives against target enzymes (e.g., kinases, bacterial PPTases) using fluorescence polarization or enzymatic inhibition assays .

- Computational docking : Perform AutoDock Vina simulations to predict binding affinities to active sites (e.g., GSK-3β) .

Q. How should researchers address contradictions in biological activity data for this compound across different studies?

- Methodological Answer :

- Purity validation : Confirm compound integrity via X-ray crystallography or high-resolution mass spectrometry .

- Assay standardization : Use identical cell lines (e.g., HeLa for cytotoxicity) and controls (e.g., DMSO vehicle) .

- Meta-analysis : Compare logP values, steric parameters, and metabolic stability to identify outliers .

- Replicate studies : Repeat assays under controlled humidity/temperature to minimize environmental variability .

Q. How does the tert-butyl substituent on the thiazole ring influence the physicochemical and pharmacokinetic properties of this compound?

- Methodological Answer :

- Lipophilicity : The tert-butyl group increases logP (~5.24), enhancing membrane permeability but reducing aqueous solubility .

- Metabolic stability : Bulky tert-butyl groups resist cytochrome P450 oxidation, prolonging half-life in vivo .

- Steric effects : The substituent may hinder target binding in sterically constrained active sites, necessitating molecular dynamics simulations to assess flexibility .

Data Analysis and Experimental Design

Q. What computational approaches are suitable for modeling the interaction between this compound and potential enzyme targets?

- Methodological Answer :

- Molecular docking : Use AutoDock or Schrödinger Suite to predict binding poses in enzyme pockets (e.g., GSK-3β) .

- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (GROMACS/AMBER) to evaluate conformational changes .

- QM/MM calculations : Assess electronic interactions (e.g., charge transfer) at the benzamide-thiazole interface .

Q. What crystallographic software and validation metrics are critical for refining the structure of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.